1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N6OS and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The scientific research on compounds structurally related to 1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide primarily focuses on their synthesis, characterization, and evaluation of biological activities. Although direct studies on this specific compound are scarce, insights can be drawn from related research on triazole and quinazoline derivatives, highlighting their potential in various pharmacological applications.
Antibacterial and Antiviral Activities : Compounds incorporating triazole and quinazoline moieties have demonstrated significant antibacterial and antiviral activities. For example, 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives have been synthesized and shown to possess good antibacterial activity against various Gram-positive and Gram-negative strains (Selvakumar & Elango, 2017). Similarly, certain thiazole C-nucleosides, related in structural motif to triazoles, exhibited antiviral activity against types 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus (Srivastava et al., 1977).
Anticonvulsant and Analgesic Activities : Research into quinazolinone derivatives has uncovered their potential in treating neurological conditions. N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl-alkanamides, for example, have shown promising anticonvulsant activity, suggesting a pathway for the development of new neurotherapeutic agents (Noureldin et al., 2017). Additionally, compounds bearing a 6,8-dibromo-2-methylquinazoline moiety have been reported to possess analgesic activity, highlighting the analgesic potential of these chemical frameworks (Saad et al., 2011).
Synthetic Methodologies : The development of efficient synthetic methods for triazole and quinazoline derivatives is a significant focus area. Studies report the synthesis of 1-substituted aryl-4-ethoxycarbonyl-5-dimethylaminomethyleneamino-1,2,3-triazoles, exploring their potential biological activities and providing a basis for the synthesis of complex molecules with potential therapeutic applications (Chen et al., 2004).
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-10-8-9-14-15(20-10)6-5-7-16(14)22-18(26)17-12(3)25(24-23-17)19-21-11(2)13(4)27-19/h5-9H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUPXISBHDGYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(N(N=N3)C4=NC(=C(S4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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